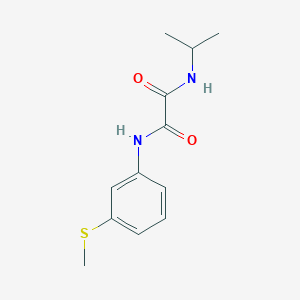

![molecular formula C10H10F3NO2S B2567815 2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate CAS No. 464935-24-8](/img/structure/B2567815.png)

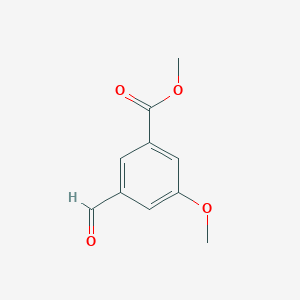

2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

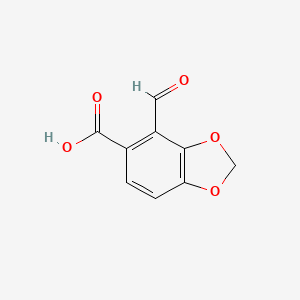

2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate is a chemical compound with the CAS Number: 464935-24-8 . It has a molecular weight of 265.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl 4-(methylsulfanyl)phenylcarbamate . The InChI code for this compound is 1S/C10H10F3NO2S/c1-17-8-4-2-7(3-5-8)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 265.26 .Applications De Recherche Scientifique

Palladium-Catalyzed Arylation

The palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes, facilitated by sodium persulfate, showcases a method for C-H bond functionalization leading to new biaryl C-C linkages. This process benefits from high efficiency and regioselectivity across a variety of arenes, highlighting the versatile application of O-phenylcarbamates in synthesizing complex aromatic structures. A unique feature is the selective diarylation through quadruple C-H bond functionalization, demonstrating O-carbamates' utility as directing groups for catalytic C-H activation. The presence of trifluoroacetic acid is vital for the cyclopalladation of O-phenylcarbamates, indicating the influence of trifluoro substituents on catalysis and product formation (Zhao, Yeung, & Dong, 2010).

Fluorescent Detection of Explosives

A novel fluorescent poly(2,7-carbazole) polymer demonstrates high sensitivity for detecting explosive compounds like TNT and DNT through recycled fluorescence quenching. The strong electron-donating ability of this polymer, combined with the bulky side chain minimizing interchain interaction, underscores the role of specific chemical functionalities, including potentially trifluoroethyl groups, in enhancing material sensitivity and selectivity for environmental and security applications (Nie et al., 2011).

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate serves as an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides and mixed anhydrides. Its remarkable catalytic activity facilitates acylation across a range of alcohols, including those with steric hindrance, indicating the potential utility of trifluoromethyl groups in enhancing catalytic performance for synthetic applications (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Sustained Release in Agriculture

Solid lipid nanoparticles and polymeric nanocapsules encapsulating carbendazim and tebuconazole demonstrate improved release profiles and reduced environmental toxicity. This research illustrates the broader applicability of carbamate formulations in enhancing the efficacy and safety of agricultural fungicides, potentially including trifluoroethyl carbamates (Campos et al., 2015).

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(4-methylsulfanylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2S/c1-17-8-4-2-7(3-5-8)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKZNQXVJNYBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567732.png)

![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2567739.png)

![[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2567749.png)

![3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2567752.png)

![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)